molecular formula C11H11ClN2 B14466624 2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile CAS No. 71707-36-3

2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B14466624
CAS No.: 71707-36-3
M. Wt: 206.67 g/mol
InChI Key: RFSCCWGRCZUXFK-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a chloro group, a dimethylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by chlorination. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems can optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1,3-Benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
  • 6-Chloro-7-Methoxy-3-Phenyl-Chromen-2-One

Uniqueness

2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

71707-36-3

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C11H11ClN2/c1-14(2)11-5-3-9(4-6-11)7-10(12)8-13/h3-7H,1-2H3

InChI Key

RFSCCWGRCZUXFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)Cl

Origin of Product

United States

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